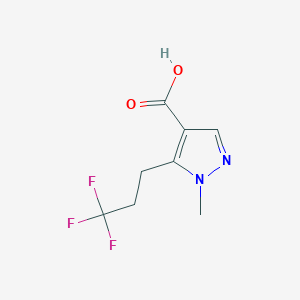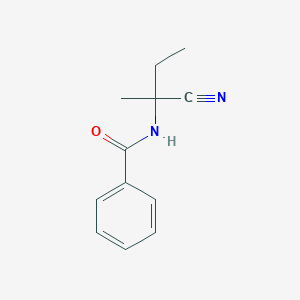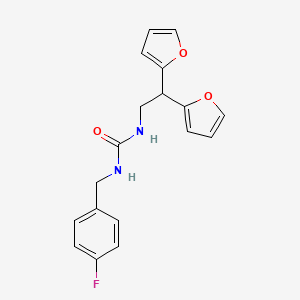
2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide core, which is a common structure in many pharmaceutical drugs . Attached to this core are a bromine atom (a common component in many synthetic reactions), a furan ring (a heterocyclic compound that often contributes to the bioactivity of pharmaceuticals), and a 1-methyl-1H-pyrazol-3-yl group (another heterocyclic compound).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific spatial arrangement of these groups, which could be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like solubility, melting point, and stability could be influenced by the presence and position of the various functional groups .Aplicaciones Científicas De Investigación
Intermolecular Interactions and Structural Analysis
A study by Saeed et al. (2020) reported the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives, including a compound similar to the one . These compounds were synthesized in good yields and characterized spectroscopically. Their crystal packing is primarily stabilized by N–H⋯O and C–H⋯O hydrogen bonds, with additional C–H⋯π and lone pair⋯π contacts observed. The solid-state structures were analyzed, indicating that molecular sheets are formed mainly by hydrogen bonds, with stabilization predominantly through electrostatic energy contributions. This research underscores the importance of such compounds in understanding the role of intermolecular interactions in crystal engineering and material science (Saeed et al., 2020).
Reactivity and Synthesis of Heterocyclic Compounds
El’chaninov et al. (2017) explored the synthesis and reactivity of compounds containing furan and pyrazole moieties, leading to the creation of 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This process involved coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by subsequent reactions to achieve the desired heterocyclic structure. Such studies highlight the versatility of furan-containing compounds in synthesizing complex heterocyclic systems, which could have implications in pharmaceutical chemistry and materials science (El’chaninov et al., 2017).
Antiprotozoal Agents
Research by Ismail et al. (2004) demonstrated the synthesis of 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt and related compounds, showcasing their antiprotozoal activity. The study provided insights into the synthesis routes and the biological activity of these compounds against protozoal infections, indicating their potential as therapeutic agents. The structural properties and synthesis pathways of these compounds contribute to the understanding of their interactions with biological targets, offering avenues for the development of novel antiprotozoal medications (Ismail et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-20-14(15-7-4-8-22-15)9-11(19-20)10-18-16(21)12-5-2-3-6-13(12)17/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECBCXUTAXACMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2Br)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b']dipyridin-2(1H)-one](/img/structure/B2696908.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2696909.png)
![2-[[Amino(anilino)methylidene]amino]acetic acid;hydrochloride](/img/structure/B2696910.png)
![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2696911.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide](/img/structure/B2696913.png)

![Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2696915.png)

![N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2696921.png)

![1-[4-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696924.png)
![methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate](/img/structure/B2696927.png)
![11-[[3-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2696929.png)